Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring substituted with amino and difluoromethyl groups, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of difluorocarbene with an appropriate olefin to form the difluorocyclopropane ring . The amino group is then introduced through nucleophilic substitution reactions, and the esterification of the carboxylic acid group is achieved using methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure reactors and precise temperature control to facilitate the cyclopropanation and subsequent functionalization steps . The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel agrochemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways . The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid .
- Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate .
Uniqueness
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds . This property makes it particularly valuable in pharmaceutical and biochemical applications .
Biological Activity
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride (CAS No. 2866307-32-4) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanism of action, stability, and potential applications in pharmacology.
- Molecular Formula : C5H8ClF2NO2
- Molecular Weight : 188 Da
- LogP : 0.09
- Polar Surface Area : 52 Å
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 2
This compound is primarily studied for its role as an inhibitor of ACC (1-aminocyclopropane-1-carboxylic acid) deaminase. Research indicates that it acts as a slow-dissociating inhibitor with a submicromolar affinity for the enzyme, which is crucial in the biosynthesis of ethylene in plants. This inhibition can lead to alterations in plant growth and development by affecting ethylene levels .
Stability and Decomposition
One notable aspect of this compound is its stability under physiological conditions. Studies have shown that this compound decomposes via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid at a rate constant of 0.18±0.01 min−1. This decomposition can influence its biological activity and efficacy as an inhibitor .
Biological Activity
The biological activity of this compound extends beyond plant physiology. The incorporation of fluorine atoms in its structure enhances its interaction with biological targets, potentially leading to novel therapeutic applications. Fluorinated compounds are known to exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Case Studies
- ACC Deaminase Inhibition :
-
Fluorinated Compounds in Drug Design :
- Research highlights the role of fluorinated cyclopropanes in medicinal chemistry, showcasing their ability to modify pharmacokinetic properties and enhance binding affinity to target proteins . Methyl 1-amino-2,2-difluorocyclopropane derivatives have been explored for potential use in treating various diseases due to their unique reactivity profiles.
Comparative Analysis
Property | This compound | Other Fluorinated Cyclopropanes |
---|---|---|
Molecular Weight | 188 Da | Varies (typically higher) |
ACC Deaminase Inhibition | Submicromolar affinity | Varies |
Stability Under Physiological Conditions | Decomposes at 0.18 min−1 | Generally more stable |
Applications | Plant growth regulation | Broad pharmaceutical applications |
Properties
CAS No. |
2866307-32-4 |
---|---|
Molecular Formula |
C5H8ClF2NO2 |
Molecular Weight |
187.57 g/mol |
IUPAC Name |
methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H7F2NO2.ClH/c1-10-3(9)4(8)2-5(4,6)7;/h2,8H2,1H3;1H |
InChI Key |
CIIVEGJRBPQHPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1(F)F)N.Cl |
Origin of Product |
United States |
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